molecular formula C23H24BrN3O3 B252576 4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide

4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide

Katalognummer B252576
Molekulargewicht: 470.4 g/mol
InChI-Schlüssel: LGGKXLGPJUSWRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide, also known as BRD73954, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcriptional regulators. This disruption of the BRD4-mediated transcriptional program leads to downregulation of oncogenes and upregulation of tumor suppressor genes, ultimately resulting in apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the infiltration of inflammatory cells in animal models of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide is its high selectivity for BRD4, which reduces the risk of off-target effects. However, its potency can vary depending on the cell type and context, and its efficacy may be limited by the development of resistance mechanisms.

Zukünftige Richtungen

Several future directions for the research on 4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide include:
1. Investigating its potential as a combination therapy with other anti-cancer drugs.
2. Developing more potent and selective derivatives of 4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide.
3. Examining its effects on other diseases, such as autoimmune disorders and neurodegenerative diseases.
4. Studying its pharmacokinetics and pharmacodynamics in animal models and human clinical trials.
Conclusion:
In conclusion, 4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide has shown promising potential as a therapeutic agent for cancer and inflammatory diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a strong foundation for further research and development of this compound.

Synthesemethoden

The synthesis of 4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide involves several steps, including the reaction of 4-bromo-2-nitroaniline with 3-methoxynaphthalene-2-carboxylic acid in the presence of a coupling agent, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with N,N-dimethyl-2-chloroethylamine hydrochloride to form the desired compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide has been studied extensively in the field of cancer research due to its potential as a selective inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the development and progression of several types of cancer, including leukemia, lymphoma, and solid tumors. Inhibition of BRD4 has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.

Eigenschaften

Molekularformel

C23H24BrN3O3

Molekulargewicht

470.4 g/mol

IUPAC-Name

4-bromo-N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C23H24BrN3O3/c1-27(2)13-12-25-22(28)17-10-6-7-11-19(17)26-23(29)18-14-15-8-4-5-9-16(15)20(24)21(18)30-3/h4-11,14H,12-13H2,1-3H3,(H,25,28)(H,26,29)

InChI-Schlüssel

LGGKXLGPJUSWRM-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Kanonische SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.